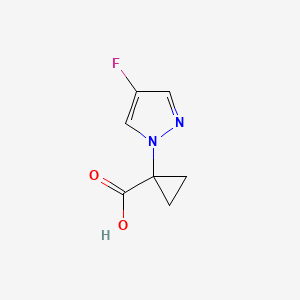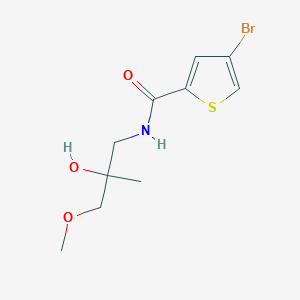
4-bromo-N-(2-hidroxi-3-metoxi-2-metilpropil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide" is a chemical entity that can be associated with the family of thiophene derivatives. Thiophene derivatives are known for their diverse applications in the field of organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of bromine and carboxamide functionalities suggests potential reactivity and utility in further chemical transformations.
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step reactions, including lithiation and bromination. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a four-step protocol starting from thiophene, involving successive direct lithiations and a bromination reaction, with an overall yield of 47% . This suggests that the synthesis of the compound might also involve similar strategies, potentially with modifications to introduce the specific hydroxy, methoxy, and methylpropyl groups.
Molecular Structure Analysis
While the specific molecular structure analysis of the compound is not provided, the general structure of thiophene derivatives can be deduced. The thiophene ring provides a stable aromatic system, and the substituents such as bromo, hydroxy, methoxy, and carboxamide groups can influence the electronic properties of the molecule. These groups can also affect the molecule's ability to participate in various chemical reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions.
Chemical Reactions Analysis
Thiophene derivatives are versatile in chemical reactions. The bromine atom in the compound suggests that it could be used in further functionalization reactions, such as Suzuki coupling or Stille coupling, to introduce various other groups. The carboxamide functionality could be involved in derivatization reactions, as seen with carboxylic acids reacting with reagents like 4'-bromophenacyl triflate to form ester derivatives . The hydroxy and methoxy groups could also participate in reactions, potentially acting as leaving groups or being involved in the formation of ethers or esters.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their substituents. The presence of a bromine atom typically increases the molecular weight and may influence the boiling and melting points. The hydroxy and methoxy groups could contribute to the solubility of the compound in polar solvents. The carboxamide group is likely to increase the compound's hydrogen bonding capability, potentially affecting its boiling point, solubility, and crystallinity.
Aplicaciones Científicas De Investigación
- Aplicación: 4-bromo-N-(2-hidroxi-3-metoxi-2-metilpropil)tiofeno-2-carboxamida puede servir como precursor para los derivados del indol. Los investigadores pueden utilizarlo para sintetizar nuevos alcaloides que contienen indol, que pueden tener potencial terapéutico .
- Aplicación: Realizar estudios de FTIR y Raman para determinar la estructura química y los grupos funcionales de this compound .
- Aplicación: Usar el análisis ELF y LOL para comprender los patrones de enlace covalente dentro de este compuesto .
Síntesis de Derivados de Indol
Caracterización Espectroscópica
Análisis de Enlace
Catálisis con Metales de Transición
Propiedades
IUPAC Name |
4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-10(14,6-15-2)5-12-9(13)8-3-7(11)4-16-8/h3-4,14H,5-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWBIIPFAZCYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CS1)Br)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)
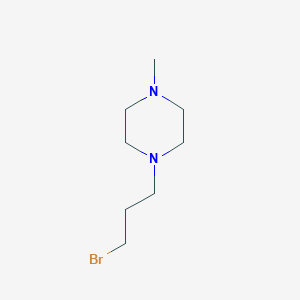
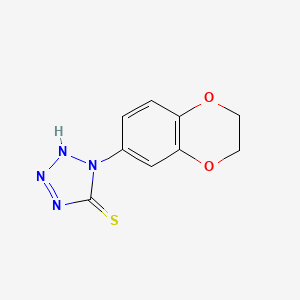
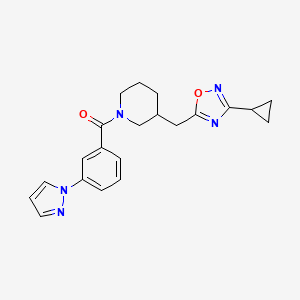
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)



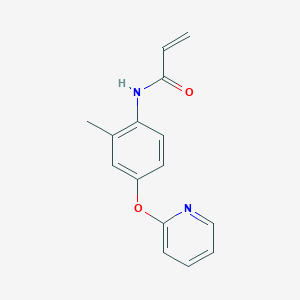
![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)
![Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548243.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)
